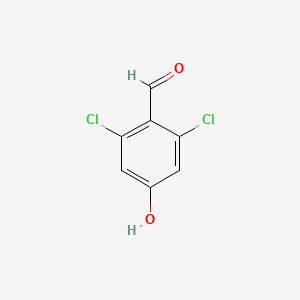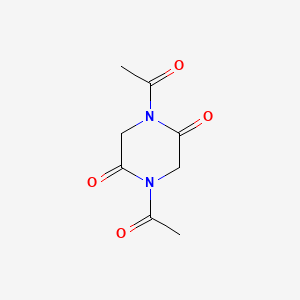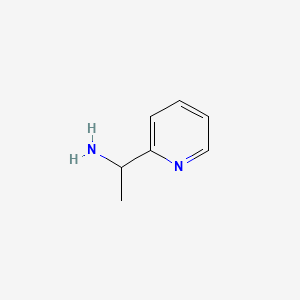
1-Bencil-4-(trifluorometil)benceno
Descripción general
Descripción
1-Benzyl-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects, enhancing the compound’s reactivity and stability in various chemical reactions.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those requiring the trifluoromethyl group for enhanced bioactivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(trifluoromethyl)benzene can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient.
Radical Trifluoromethylation: . This process is often catalyzed by transition metals and requires specific reaction conditions to ensure high yields.
Industrial Production Methods: Industrial production of 1-Benzyl-4-(trifluoromethyl)benzene often employs large-scale versions of the above synthetic routes, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, typically using hydrogenation catalysts.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Benzyl alcohol derivatives, benzaldehyde derivatives.
Reduction Products: Methyl-substituted benzene derivatives.
Substitution Products: Nitrobenzyl derivatives, halobenzyl derivatives.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to participate in electrophilic and nucleophilic reactions. This group also increases the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparación Con Compuestos Similares
1-Fluoro-4-(trifluoromethyl)benzene: Similar in structure but with a fluorine atom instead of a benzyl group.
4-Chlorobenzotrifluoride: Contains a chlorine atom instead of a benzyl group.
Uniqueness: 1-Benzyl-4-(trifluoromethyl)benzene is unique due to the presence of both a benzyl group and a trifluoromethyl group, which together impart distinct electronic and steric properties. This combination enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
1-benzyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGATXAZTATZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344533 | |
| Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34239-04-8 | |
| Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)






